molecular formula C5H3BrFN B174918 2-Bromo-6-fluoropyridine CAS No. 10019-16-6

2-Bromo-6-fluoropyridine

Cat. No. B174918
CAS RN: 10019-16-6
M. Wt: 175.99 g/mol
InChI Key: ZIDIKYIZXMYHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoropyridine is a chemical compound with the empirical formula C5H3BrFN . It is a solid at 20°C and has a molecular weight of 175.99 . It appears as a white or colorless to light yellow powder to lump to clear liquid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoropyridine consists of a pyridine ring with bromine and fluorine substituents . The SMILES string representation of the molecule is Fc1cccc(Br)n1 .


Physical And Chemical Properties Analysis

2-Bromo-6-fluoropyridine is a solid at 20°C . It has a melting point of 32°C , a boiling point of 164°C , and a flash point of 75°C .

Scientific Research Applications

Synthesis and Derivatives :2-Bromo-6-fluoropyridine serves as a key intermediate in the synthesis of various chemical compounds. For instance, its derivative, 5-bromo-2-fluoro-3-pyridylboronic acid, is prepared from 5-bromo-2-fluoropyridine and is instrumental in producing 3,5-disubstituted 2-fluoropyridines and 2-pyridones through the Suzuki reaction (Sutherland & Gallagher, 2003).

Radiosynthesis :2-Bromo-6-fluoropyridine is used in radiosynthesis, specifically in the production of 2-amino-5-[18F]fluoropyridines. This involves a palladium-catalyzed reaction with various amines, demonstrating its utility in creating compounds for medical imaging techniques like Positron Emission Tomography (Pauton et al., 2019).

Chemoselective Functionalization :The compound plays a significant role in chemoselective functionalization, as seen in the selective amination of 5-bromo-2-chloro-3-fluoropyridine, where different substitution patterns can be achieved under varying conditions (Stroup et al., 2007).

Amination Reactions :It is also used in amination reactions, where various 2-bromopyridines substituted at the 6-position undergo reactions to produce 2-amino derivatives. This demonstrates its versatility in creating a range of chemical compounds with different properties (Streef & Hertog, 2010).

Synthesis of Novel Compounds :The synthesis of novel compounds, such as N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, involves 2-Bromo-6-fluoropyridine. These compounds have shown potential in antimicrobial activity, highlighting its importance in medicinal chemistry (Babu et al., 2015).

Radiolabelling via Transition Metal-Mediated Chemistry :In the field of radiopharmaceuticals, 2-Bromo-6-fluoropyridine is used for fluorine-18 radiolabelling, an essential process in developing new tracers for positron emission tomography. This showcases its application in creating diagnostic tools for medical imaging (Betts & Robins, 2014).

Safety And Hazards

2-Bromo-6-fluoropyridine is considered hazardous . It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-bromo-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDIKYIZXMYHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932219
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoropyridine

CAS RN

144100-07-2
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-fluoropyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-fluoropyridine
Reactant of Route 5
2-Bromo-6-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-fluoropyridine

Citations

For This Compound
34
Citations
L Wang, N Liu, B Dai - RSC advances, 2015 - pubs.rsc.org
… However, 4-bromo-2-fluoropyridine and 2-bromo-6-fluoropyridine were weakly reactive in this system and provided moderate product yields (Table 2, 1e and 1f). The electronic effect of …
Number of citations: 19 pubs.rsc.org
YQ Shi, X Han, H Liu - Pharmaceutical Fronts, 2021 - thieme-connect.com
… Nucleophilic substitution of 2-bromo-6-fluoropyridine by intermediate 5 occurs at high temperatures to give 4-(((6-bromopyridin-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (6) …
Number of citations: 0 www.thieme-connect.com
JY Lu, B Zhao, Y Du, J Yang, J Lu - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… Using 2-bromo-6-fluoropyridine 2f as the substrate, the reaction occurred preferentially at the fluorine-substituted carbon to yield bromide-substituted 2-carboranylpyridine product 3f. …
Number of citations: 9 pubs.rsc.org
C Lucatelli, M Honer, JF Salazar, TL Ross… - Nuclear medicine and …, 2009 - Elsevier
… Target compound 6 and the bromo-precursor 10 were obtained in 31% and 69% yield, respectively, after reacting intermediate 9 with either 2-bromo-6-fluoropyridine or 2,6-…
Number of citations: 30 www.sciencedirect.com
RD Chambers, CJ Skinner, MJ Atherton… - Journal of the Chemical …, 1999 - pubs.rsc.org
… , 2-chloro-6-fluoropyridine 2c and 2-fluoropyridine 2a, in a ratio of 5 : 1 and, by a similar reaction, fluorination of 2-bromopyridine 1d also gave a mixture of 2-bromo-6-fluoropyridine 2d …
Number of citations: 48 pubs.rsc.org
NM Barl, E Sansiaume-Dagousset, G Monzon… - Organic …, 2014 - ACS Publications
… (20b) Thus, commercially available 2-bromo-6-fluoropyridine is regioselectively lithiated … The regioselective lithiation of 2-bromo-6-fluoropyridine proceeds analogously to the known …
Number of citations: 32 pubs.acs.org
AY Cherepakha, KO Stepannikova… - European Journal of …, 2018 - Wiley Online Library
… Next, benzyl sulfide 27 was synthesized from 2-bromo-6-fluoropyridine (23) in 92 % yield. To our surprise, oxidative chlorination of 27 was not accompanied by cleavage of benzyl group…
V Adamovich, L Benavent, PLT Boudreault… - Inorganic …, 2023 - ACS Publications
… –Miyaura cross-coupling reaction with 2-bromo-6-fluoropyridine in the fifth one. The borylation of … The Suzuki–Miyaura cross-coupling (23) between 5 and 2-bromo-6-fluoropyridine was …
Number of citations: 2 pubs.acs.org
Y Gao, H Kuwabara, CE Spivak, Y Xiao… - Journal of medicinal …, 2008 - ACS Publications
Several isomers of 7-methyl-2-exo-([ 18 F]fluoropyridinyl-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane have been developed as radioligands with optimized brain kinetics for PET imaging …
Number of citations: 44 pubs.acs.org
X Wang, A Kolesnikov, S Tay, G Chan… - Journal of Medicinal …, 2017 - ACS Publications
… Stepwise from 31, a S N Ar reaction with either a 2,6-difluoropyridine or 2-bromo-6-fluoropyridine yielded intermediate 32a,b or 32c, respectively. Sequential S N Ar reaction and acidic …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.